molecular formula C15H18N4O2S2 B13352780 3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13352780
M. Wt: 350.5 g/mol
InChI Key: PAQTZPYWZFJDFP-UHFFFAOYSA-N
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Description

3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane and may require heating or reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

6-[(3-methoxyphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O2S2/c1-10(2)22-9-13-16-17-15-19(13)18-14(23-15)8-21-12-6-4-5-11(7-12)20-3/h4-7,10H,8-9H2,1-3H3

InChI Key

PAQTZPYWZFJDFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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